molecular formula C14H12N2O B14677368 11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- CAS No. 31507-87-6

11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-

Cat. No.: B14677368
CAS No.: 31507-87-6
M. Wt: 224.26 g/mol
InChI Key: NHIUPAICDDHRBB-UHFFFAOYSA-N
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Description

11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- is a complex organic compound with a unique structure that includes a quinolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Scientific Research Applications

11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism by which 11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Benzoquinolizine derivatives: These compounds share a similar core structure but may have different functional groups or substituents.

    Quinolizidine alkaloids: These natural products have a similar ring system and exhibit various biological activities.

Uniqueness

Its distinct structure allows for diverse chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

31507-87-6

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-oxo-2,3-dihydro-1H-benzo[a]quinolizine-11b-carbonitrile

InChI

InChI=1S/C14H12N2O/c15-10-14-8-3-6-13(17)16(14)9-7-11-4-1-2-5-12(11)14/h1-2,4-5,7,9H,3,6,8H2

InChI Key

NHIUPAICDDHRBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C=CC3=CC=CC=C3C2(C1)C#N

Origin of Product

United States

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